molecular formula C26H22ClFN4O2 B2928739 4-chloro-N-{2-[4-(2-fluorophenyl)piperazine-1-carbonyl]-1H-indol-3-yl}benzamide CAS No. 1030127-04-8

4-chloro-N-{2-[4-(2-fluorophenyl)piperazine-1-carbonyl]-1H-indol-3-yl}benzamide

Cat. No.: B2928739
CAS No.: 1030127-04-8
M. Wt: 476.94
InChI Key: PUGWFMKXYDFIII-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a chlorobenzene, a fluorophenyl, a piperazine, a carbonyl, and an indole . These groups are common in many pharmaceuticals and biologically active compounds.


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the piperazine ring could be formed through cyclization of a diamine . The carbonyl group could be introduced through a reaction with a carboxylic acid or its derivative . The fluorophenyl and chlorobenzene groups could be introduced through electrophilic aromatic substitution reactions .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The piperazine ring and the indole group would introduce cyclic structures into the molecule . The electronegative chlorine and fluorine atoms would likely influence the electronic distribution and potentially the reactivity of the molecule .


Chemical Reactions Analysis

The compound could undergo a variety of chemical reactions, depending on the conditions. For example, the piperazine ring could potentially be alkylated. The carbonyl group could undergo reactions typical of carbonyl compounds, such as nucleophilic addition .


Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its exact structure. Factors influencing these properties could include the presence of polar groups, the size and shape of the molecule, and the specific arrangement of the atoms .

Scientific Research Applications

Drug Design and Development

Research on compounds featuring elements like piperazine, indole, and benzamide moieties, similar to those in the given chemical structure, often focuses on the design and development of new therapeutic agents. These compounds are extensively studied for their potential as central nervous system agents, anticancer drugs, antimicrobials, and inhibitors of specific biological pathways. For instance, piperazine derivatives have been explored for their therapeutic uses, highlighting the versatility of the piperazine scaffold in medicinal chemistry, offering a broad range of therapeutic applications including antipsychotic, antidepressant, anticancer, and anti-inflammatory activities (Rathi et al., 2016).

Biological Activity Studies

Compounds with benzamide and indole groups are of particular interest in biological activity studies, including their roles as enzyme inhibitors, receptor ligands, and modulators of cell signaling pathways. Their structural features are conducive to interactions with a wide range of biological targets, offering insights into the molecular basis of diseases and potential therapeutic interventions. For example, benzoxazinoids, which share structural similarities with benzamide and indole, have been reviewed for their plant defense mechanisms and potential as antimicrobial scaffolds, suggesting a role in the development of new antimicrobial agents (de Bruijn et al., 2018).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Future research could involve further exploration of the compound’s properties and potential uses. This could include testing its biological activity, studying its reactivity, and optimizing its synthesis .

Properties

IUPAC Name

4-chloro-N-[2-[4-(2-fluorophenyl)piperazine-1-carbonyl]-1H-indol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22ClFN4O2/c27-18-11-9-17(10-12-18)25(33)30-23-19-5-1-3-7-21(19)29-24(23)26(34)32-15-13-31(14-16-32)22-8-4-2-6-20(22)28/h1-12,29H,13-16H2,(H,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUGWFMKXYDFIII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)C(=O)C3=C(C4=CC=CC=C4N3)NC(=O)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22ClFN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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